N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
Overview
Description
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyrazole ring, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine typically involves multiple steps, starting with the preparation of the triazole and pyrazole intermediates. The triazole ring can be synthesized through a cyclization reaction involving ethyl hydrazine and an appropriate nitrile. The pyrazole ring is often prepared via a condensation reaction between hydrazine and a 1,3-diketone. These intermediates are then coupled using a methylating agent under controlled conditions to form the final compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
- **N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
Uniqueness
Compared to similar compounds, N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6/c1-3-23-15(18-11-20-23)10-22(2)9-13-8-19-21-16(13)12-4-6-14(17)7-5-12/h4-8,11H,3,9-10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEZHXDGZFOSAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CN(C)CC2=C(NN=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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